Cas no 1522523-32-5 (5-Fluoro-2-(2-fluoroethoxy)aniline)
5-Fluoro-2-(2-fluoroethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-(2-fluoroethoxy)aniline
- 1522523-32-5
- EN300-1144024
- AKOS019266695
- Benzenamine, 5-fluoro-2-(2-fluoroethoxy)-
- 5-Fluoro-2-(2-fluoroethoxy)aniline
-
- Inchi: 1S/C8H9F2NO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4,11H2
- InChI Key: SEUSOOCLUSGFJS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)N)OCCF
Computed Properties
- Exact Mass: 173.06522023g/mol
- Monoisotopic Mass: 173.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3(Predicted)
- Boiling Point: 272.8±30.0 °C(Predicted)
- pka: 3.53±0.10(Predicted)
5-Fluoro-2-(2-fluoroethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144024-0.05g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1144024-0.1g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1144024-0.25g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1144024-0.5g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1144024-1.0g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1144024-2.5g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1144024-5.0g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1144024-10.0g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1144024-1g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1144024-5g |
5-fluoro-2-(2-fluoroethoxy)aniline |
1522523-32-5 | 95% | 5g |
$2235.0 | 2023-10-26 |
5-Fluoro-2-(2-fluoroethoxy)aniline Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-Fluoro-2-(2-fluoroethoxy)aniline
Professional Introduction to Compound with CAS No. 1522523-32-5 and Product Name: 5-Fluoro-2-(2-fluoroethoxy)aniline
5-Fluoro-2-(2-fluoroethoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1522523-32-5, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive research in the development of novel therapeutic agents. The presence of fluorine atoms in its structure not only enhances its metabolic stability but also modulates its pharmacokinetic properties, which are critical factors in drug design and optimization.
The structural framework of 5-Fluoro-2-(2-fluoroethoxy)aniline consists of a benzene ring substituted with a fluoro group at the 5-position and an ethoxy group linked to the 2-position, which is further connected to an amino group. This particular arrangement imparts unique electronic and steric properties to the molecule, influencing its interaction with biological targets. The fluorine atoms, being highly electronegative, can participate in hydrogen bonding and hydrophobic interactions, thereby affecting the compound's solubility and binding affinity.
In recent years, there has been a surge in research focusing on fluorinated aromatic amines due to their potential applications in the treatment of various diseases. 5-Fluoro-2-(2-fluoroethoxy)aniline has been investigated for its potential role in inhibiting enzymes involved in cancer cell proliferation. Studies have shown that this compound can selectively target specific enzymes such as tyrosine kinases, which are overexpressed in many cancerous tissues. The fluorine atoms in its structure enhance its ability to bind to these enzymes, leading to potent inhibition of their activity.
Moreover, the pharmacological profile of 5-Fluoro-2-(2-fluoroethoxy)aniline has been explored in preclinical models for its antimicrobial properties. The introduction of fluorine atoms into the aromatic ring has been found to improve the compound's resistance to degradation by microbial enzymes, thereby extending its half-life and enhancing its efficacy. This makes it a promising candidate for developing new antibiotics or antifungal agents that can combat drug-resistant pathogens.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 5-Fluoro-2-(2-fluoroethoxy)aniline with various biological targets with high accuracy. Molecular docking studies have revealed that this compound can interact with proteins involved in inflammation and immune response, suggesting its potential use in treating autoimmune diseases. The ability of fluorinated aromatic amines to modulate immune pathways has opened up new avenues for therapeutic intervention.
The synthesis of 5-Fluoro-2-(2-fluoroethoxy)aniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of fluorine atoms into the aromatic ring with high efficiency. These synthetic strategies are crucial for producing pharmaceutical-grade compounds that meet stringent regulatory requirements.
The safety and efficacy of 5-Fluoro-2-(2-fluoroethoxy)aniline have been evaluated through rigorous toxicological studies conducted on cell cultures and animal models. Preliminary results indicate that this compound exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development. However, long-term studies are necessary to assess any potential side effects or adverse reactions that may arise from prolonged exposure.
The development of novel pharmaceutical agents often involves collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. 5-Fluoro-2-(2-fluoroethoxy)aniline serves as an excellent example of how interdisciplinary research can lead to the discovery of new therapeutic entities. Its unique chemical structure and biological activity make it a valuable tool for studying drug-target interactions and developing new treatment strategies.
In conclusion, 5-Fluoro-2-(2-fluoroethoxy)aniline (CAS No. 1522523-32-5) represents a significant advancement in the field of medicinal chemistry. Its structural features and biological activities make it a promising candidate for treating various diseases, including cancer and infectious disorders. Continued research into this compound will likely uncover new therapeutic applications and contribute to the development of next-generation pharmaceuticals.
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